molecular formula C8H9ClO2 B017457 2-Chloro-1-(furan-2-yl)butan-1-one CAS No. 106430-53-9

2-Chloro-1-(furan-2-yl)butan-1-one

Cat. No.: B017457
CAS No.: 106430-53-9
M. Wt: 172.61 g/mol
InChI Key: TXTBPGPFVXBPOR-UHFFFAOYSA-N
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Description

2-Chloro-1-(furan-2-yl)butan-1-one is a chloro-substituted ketone featuring a furan heterocycle. Chloro ketones are versatile intermediates in organic synthesis, often employed in pharmaceuticals, agrochemicals, and materials science due to their reactivity at the carbonyl and halogenated positions .

Properties

CAS No.

106430-53-9

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-1-(furan-2-yl)butan-1-one

InChI

InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3

InChI Key

TXTBPGPFVXBPOR-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CO1)Cl

Canonical SMILES

CCC(C(=O)C1=CC=CO1)Cl

Synonyms

1-Butanone, 2-chloro-1-(2-furanyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., trifluoromethylthio in 4p) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks, whereas electron-donating groups (e.g., methoxy in 5a) may stabilize intermediates .
    • Bromo analogs (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) exhibit distinct reactivity in halogen-exchange reactions compared to chloro derivatives .
  • Heterocyclic Influence :

    • Furan-containing compounds (e.g., 5a, 4p) display aromatic π-electron systems, enabling participation in cycloadditions or coordination chemistry. Morpholine derivatives (e.g., ) introduce basic nitrogen atoms, altering solubility and hydrogen-bonding capabilities.
  • Synthetic Efficiency :

    • Yields vary significantly: 45% for 5a (complex pyrazole synthesis) vs. 90% for 4p (trifluoromethylthio addition), reflecting differences in reaction mechanisms and steric demands .

Physicochemical and Application-Based Comparisons

  • Thermal Stability :

    • Crystalline compounds like 5a (m.p. 145–148°C) exhibit higher thermal stability compared to liquid analogs (e.g., 4p), which may favor storage and handling in industrial settings .
  • Applications: Pharmaceutical Intermediates: Pyrazole derivatives (e.g., 5a) are prevalent in drug discovery due to their bioactive cores . Photoinitiators: Structurally distinct butanones like Irgacure 379 (2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one) are used in UV-curing applications, highlighting the role of amine and morpholine groups in photochemistry . Research Reagents: Bromo-chloro derivatives (e.g., ) serve as alkylating agents or cross-coupling precursors.

Spectral and Electronic Properties

  • IR Spectroscopy :
    • Carbonyl stretches (e.g., 1680 cm⁻¹ in 5a) are sensitive to adjacent substituents; electron-withdrawing groups increase C=O bond strength, shifting peaks to higher wavenumbers .
  • NMR Trends :
    • Protons near electronegative groups (e.g., trifluoromethylthio in 4p) experience deshielding, as seen in δ 7.75 (s, 1H) .

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